molecular formula C18H15FN2O2S B5827273 N-(4-anilinophenyl)-4-fluorobenzenesulfonamide

N-(4-anilinophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5827273
M. Wt: 342.4 g/mol
InChI Key: DEOZPQNIHLXHJM-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C19H15FN2O2S. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of an aniline group, a fluorobenzene ring, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-anilinophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives.

Scientific Research Applications

N-(4-anilinophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of diguanylate cyclases, enzymes involved in the synthesis of cyclic di-GMP, a signaling molecule that regulates biofilm formation in bacteria . By inhibiting these enzymes, the compound disrupts the signaling pathways that promote biofilm formation, thereby reducing bacterial virulence.

Comparison with Similar Compounds

Similar Compounds

    N-(4-anilinophenyl)benzamide: Similar in structure but lacks the fluorine and sulfonamide groups, which may affect its chemical reactivity and biological activity.

    N-(4-anilinophenyl)isonicotinamide:

Uniqueness

N-(4-anilinophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-6-12-18(13-7-14)24(22,23)21-17-10-8-16(9-11-17)20-15-4-2-1-3-5-15/h1-13,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOZPQNIHLXHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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